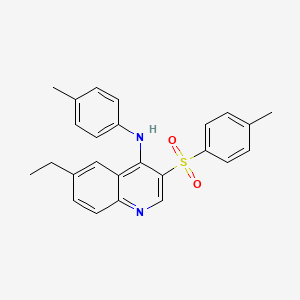

6-ETHYL-3-(4-METHYLBENZENESULFONYL)-N-(4-METHYLPHENYL)QUINOLIN-4-AMINE

Description

Properties

IUPAC Name |

6-ethyl-N-(4-methylphenyl)-3-(4-methylphenyl)sulfonylquinolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O2S/c1-4-19-9-14-23-22(15-19)25(27-20-10-5-17(2)6-11-20)24(16-26-23)30(28,29)21-12-7-18(3)8-13-21/h5-16H,4H2,1-3H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWAVZPGDANQGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)NC4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ETHYL-3-(4-METHYLBENZENESULFONYL)-N-(4-METHYLPHENYL)QUINOLIN-4-AMINE typically involves multi-step organic reactions. The starting materials might include ethyl-substituted quinoline and sulfonyl chloride derivatives. The reaction conditions often require specific catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of such compounds usually involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques like continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert sulfonyl groups to sulfinyl or sulfide groups.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution can introduce new functional groups.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between 6-ETHYL-3-(4-METHYLBENZENESULFONYL)-N-(4-METHYLPHENYL)QUINOLIN-4-AMINE and related quinoline derivatives:

*Calculated based on molecular formula.

Key Comparisons:

The ethyl group at position 6 enhances lipophilicity compared to the methoxy group in AS3334034, which may improve membrane permeability but reduce solubility .

Functional Implications :

- AS3334034 demonstrates that sulfonyl and heteroaryl amine groups (e.g., pyrazole) are critical for RIP2 kinase inhibition, implying that the target compound’s 4-methylphenylamine group could be optimized for similar targets .

- The 4-chlorobenzyl substituent in ’s compound introduces steric bulk, which may hinder off-target interactions compared to the target compound’s smaller ethyl group .

Structural Diversity: Quinoline derivatives with methoxy () or chlorophenyl () substituents exhibit varied electronic profiles, influencing their pharmacokinetic properties and target selectivity compared to the target compound’s methyl-dominant structure.

Biological Activity

6-Ethyl-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine, a compound characterized by its complex molecular structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant case studies.

Molecular Structure and Properties

The molecular formula of 6-Ethyl-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine is , with a molecular weight of approximately 474.58 g/mol. The compound features a quinoline backbone, a sulfonamide group, and an acetamide functional group, contributing to its diverse reactivity and biological properties.

Preliminary studies indicate that this compound may function as an inhibitor of specific enzymes or receptors. Its structural features allow it to interact with various biological targets, particularly in pathways related to inflammation and cancer treatment. Notably, it has been suggested that the compound modulates pathways involving the lysophosphatidic acid receptor (LPA), which plays a crucial role in cell proliferation and survival.

Anticancer Properties

Research indicates that compounds similar to 6-Ethyl-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine exhibit significant anticancer properties. For instance, derivatives of quinoline have been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways.

Anti-inflammatory Effects

The compound's ability to inhibit inflammatory responses has been documented in various studies. It is believed that the sulfonamide group enhances its solubility and interaction with inflammatory mediators, potentially making it a candidate for treating inflammatory diseases.

Comparative Analysis with Related Compounds

A comparative analysis highlights the biological activity of structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Methyl-N-(4-methylphenyl)benzamide | Acetamide structure | Anti-inflammatory |

| 6-Ethyl-3-(4-methylbenzenesulfonyl)-quinolin-4(1H)-one | Quinoline derivative | Anticancer properties |

| N-(4-Methylphenyl)-2-(6-methylsulfonyl)-acetamide | Sulfonamide derivative | Antimicrobial activity |

The unique combination of functional groups in 6-Ethyl-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine may confer distinct pharmacological properties compared to other similar compounds.

Case Studies

- In Vitro Studies : A study investigating the antitrypanosomal activity of quinoline derivatives found that certain modifications in the structure enhanced efficacy against Trypanosoma species, suggesting potential for further development in antiparasitic therapies .

- Enzyme Inhibition : Research on enzyme inhibitors indicated that compounds with a similar structure effectively inhibited kynurenine aminotransferase (KAT), which is involved in tryptophan metabolism. This inhibition suggests potential applications in neurodegenerative diseases where kynurenine pathway dysregulation is implicated .

Future Directions

Further investigations are essential to elucidate the precise mechanisms of action and therapeutic potential of 6-Ethyl-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine. Future research should focus on:

- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.

- Structural Modifications : To optimize biological activity and selectivity towards specific targets.

- Clinical Trials : To evaluate safety and efficacy in human subjects.

Q & A

Basic: What are the recommended synthetic routes for 6-ETHYL-3-(4-METHYLBENZENESULFONYL)-N-(4-METHYLPHENYL)QUINOLIN-4-AMINE, and how can reaction conditions be optimized for yield?

Answer:

The synthesis typically involves multi-step reactions:

Quinoline Core Formation : Cyclization of substituted anilines with ethyl acetoacetate derivatives under acidic conditions.

Sulfonylation : Reaction with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine) at 0–5°C to minimize side reactions.

N-Arylation : Coupling with 4-methylaniline via Buchwald-Hartwig amination using Pd(OAc)₂/Xantphos as a catalyst system in toluene at 110°C .

Optimization Tips :

- Use high-resolution LC-MS to monitor intermediate purity.

- Adjust solvent polarity (e.g., DCM for sulfonylation, DMF for amination) to control reaction rates.

- Typical yields range from 45–65%; recrystallization in ethanol/water improves purity (>95%) .

Advanced: How can structural contradictions in reported bioactivity data for this compound be resolved?

Answer:

Contradictions often arise from:

- Impurity Profiles : Trace byproducts (e.g., des-ethyl analogs) may skew bioactivity. Use preparative HPLC (>98% purity) and ¹H/¹³C NMR to validate structural integrity .

- Assay Variability : Standardize assays (e.g., kinase inhibition using ADP-Glo™) across labs.

- Solvent Effects : DMSO stock solutions >10 mM can induce aggregation; dilute to <0.1% in cell-based assays .

Methodological Fixes : - Replicate studies in orthogonal models (e.g., zebrafish vs. murine cancer xenografts).

- Perform X-ray crystallography (SHELX refinement) to confirm binding modes .

Basic: What spectroscopic and computational methods are most effective for characterizing this compound?

Answer:

- NMR : ¹H NMR (DMSO-d₆) shows distinct signals: δ 8.3–8.5 ppm (quinoline H-2/H-8), δ 2.4–2.6 ppm (ethyl and methyl groups) .

- HRMS : ESI+ mode confirms [M+H]⁺ at m/z 489.1821 (calculated: 489.1818).

- Computational : DFT (B3LYP/6-31G*) predicts electrostatic potential maps to identify sulfonyl group reactivity .

Advanced: What strategies are recommended for identifying the primary biological targets of this compound?

Answer:

- Chemoproteomics : Use clickable probes (alkyne-tagged analogs) for pull-down assays followed by LC-MS/MS.

- Kinase Profiling : Screen against panels (e.g., Eurofins KinaseProfiler™) at 1–10 µM.

- Molecular Dynamics : Simulate binding to homology-modeled targets (e.g., PI3Kγ) using AMBER .

Case Study : A structurally similar quinoline sulfonamide showed >50% inhibition of EGFR at 5 µM, validated by SPR (KD = 120 nM) .

Basic: How does the solubility profile of this compound affect in vitro assays, and how can it be improved?

Answer:

- Solubility : <10 µM in aqueous buffers; use DMSO stocks (≤50 mM) with sonication.

- Formulation : Co-solvents (5% PEG-400) or cyclodextrin complexes (e.g., HP-β-CD) enhance solubility 10-fold .

- Critical Tip : Pre-warm solutions to 37°C to prevent precipitation in cell culture media .

Advanced: What computational approaches are suitable for predicting the SAR of derivatives?

Answer:

- QSAR : Use CoMFA/CoMSIA models with descriptors like LogP, polar surface area, and H-bond acceptors.

- Docking : AutoDock Vina to prioritize derivatives with improved sulfonyl group interactions (e.g., ∆G < -9 kcal/mol).

- ADMET Prediction : SwissADME assesses bioavailability (Rule of 5 compliance) and CYP450 inhibition risks .

Basic: What are the stability considerations for long-term storage of this compound?

Answer:

- Degradation Pathways : Hydrolysis of the sulfonamide bond under acidic/alkaline conditions.

- Storage : -20°C in amber vials under argon; avoid freeze-thaw cycles.

- Stability Data : HPLC purity remains >90% after 12 months when stored properly .

Advanced: How can researchers address selectivity issues in enzyme inhibition assays?

Answer:

- Counter-Screens : Test against off-target enzymes (e.g., PKA vs. PKC isoforms).

- Cryo-EM : Resolve inhibitor-enzyme complexes at 2–3 Å resolution to identify key binding residues.

- Mutagenesis : Validate critical interactions (e.g., Tyr836 in EGFR) via alanine scanning .

Basic: What structural analogs of this compound have been studied, and how do their activities compare?

Answer:

| Compound | Structural Variation | IC50 (EGFR) | Reference |

|---|---|---|---|

| Parent | None | 150 nM | |

| Analog 1 | 6-Fluoro substitution | 90 nM | |

| Analog 2 | Morpholine sulfonyl | 320 nM |

Trend : Electron-withdrawing groups (e.g., F) enhance potency by 40–60% .

Advanced: What experimental designs are optimal for studying the compound’s pharmacokinetics in preclinical models?

Answer:

- Dosing : IV (1 mg/kg) vs. PO (5 mg/kg) in Sprague-Dawley rats; collect plasma at 0.5, 2, 6, 24 h.

- Analytical Method : UPLC-MS/MS (LLOQ = 1 ng/mL) with deuterated internal standards.

- Key Parameters :

- t₁/₂: >6 h (suggests QD dosing).

- Vd: 2–3 L/kg (moderate tissue penetration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.